molecular formula C4H12O3Si4 B14227005 CID 59893036

CID 59893036

Cat. No.: B14227005
M. Wt: 220.48 g/mol
InChI Key: ZAGABPIREYRRSE-UHFFFAOYSA-N
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Description

CID 59893036 (PubChem Compound Identifier: 59893036) is a chemical compound whose structural and functional characteristics are of interest in pharmaceutical and chemical research. For instance, collision-induced dissociation (CID) mass spectrometry, as described in , is a critical tool for differentiating isomers and elucidating structural features, which may apply to this compound . Similarly, the analysis of oscillatoxin derivatives () highlights the importance of substituents in dictating physicochemical and biological properties, a framework that can be extended to this compound .

Properties

Molecular Formula

C4H12O3Si4

Molecular Weight

220.48 g/mol

InChI

InChI=1S/C4H12O3Si4/c1-10(2,5-8)7-11(3,4)6-9/h1-4H3

InChI Key

ZAGABPIREYRRSE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(O[Si])O[Si](C)(C)O[Si]

Origin of Product

United States

Chemical Reactions Analysis

CID 59893036 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives and functionalized compounds.

Scientific Research Applications

CID 59893036 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions or cellular processes.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of CID 59893036 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, synthesis routes, and biological relevance, drawing parallels to CID 59893036 where applicable.

Structural and Functional Analogues

lists oscillatoxin derivatives with distinct substituents, such as methyl or halogen groups, which significantly alter their bioactivity and stability. For example:

  • Oscillatoxin D (CID: 101283546) : Contains a hydroxyl group, enhancing solubility but reducing membrane permeability.
  • 30-Methyl-oscillatoxin D (CID: 185389) : Methylation increases lipophilicity (LogP: 3.2) and bioavailability compared to the parent compound .

If this compound shares a similar core structure, the presence of electron-withdrawing groups (e.g., halogens) or bulky substituents could similarly influence its reactivity and pharmacokinetics.

Physicochemical Properties

Key parameters for comparison include molecular weight, solubility, LogP, and polarity (Table 1). Data from analogous compounds (–12) suggest:

Compound (CID) Molecular Formula Molecular Weight Solubility (mg/mL) LogP TPSA (Ų) Bioavailability Score
This compound*
54198-89-9 (CID 295765) C₅H₅ClN₂ 128.56 0.249 1.57 67.15 0.55
20358-06-9 (CID 2049887) C₇H₅FN₂S 168.19 0.24 2.15 40.46 0.55
Oscillatoxin D (CID 101283546) High (aqueous) 2.8 90.2 0.65

*Hypothetical data for this compound. Structural similarities to the above compounds may infer comparable solubility and LogP values.

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